molecular formula C13H9FO3 B14078210 4-Fluorophenyl 4-hydroxybenzoate CAS No. 102187-17-7

4-Fluorophenyl 4-hydroxybenzoate

Cat. No.: B14078210
CAS No.: 102187-17-7
M. Wt: 232.21 g/mol
InChI Key: SORDQILSXXTMQP-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 4-fluorophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-fluorophenol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+4-FluorophenolAcid catalyst4-Fluorophenyl 4-hydroxybenzoate+Water\text{4-Hydroxybenzoic acid} + \text{4-Fluorophenol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Hydroxybenzoic acid+4-FluorophenolAcid catalyst​4-Fluorophenyl 4-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the product from the reaction mixture, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-Fluorobenzoic acid and 4-hydroxybenzoic acid.

    Reduction: 4-Fluorophenylmethanol and 4-hydroxybenzyl alcohol.

    Substitution: Various substituted phenyl benzoates depending on the nucleophile used.

Scientific Research Applications

4-Fluorophenyl 4-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 4-hydroxybenzoate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release 4-hydroxybenzoic acid and 4-fluorophenol. These products can then participate in further biochemical pathways, such as the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: A precursor to 4-Fluorophenyl 4-hydroxybenzoate, widely used in the production of parabens.

    4-Fluorophenol: Another precursor, used in the synthesis of various fluorinated organic compounds.

    4-Fluorobenzoic acid: Structurally similar, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a hydroxybenzoate ester group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.

Properties

CAS No.

102187-17-7

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

IUPAC Name

(4-fluorophenyl) 4-hydroxybenzoate

InChI

InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-13(16)9-1-5-11(15)6-2-9/h1-8,15H

InChI Key

SORDQILSXXTMQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)O

Origin of Product

United States

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